1-Chlorobicyclo[2.2.1]heptane
Description
Structural Classification of 1-Chlorobicyclo[2.2.1]heptane as a Halogenated Norbornane (B1196662) Derivative
This compound is classified as a halogenated derivative of norbornane. The parent structure, norbornane (bicyclo[2.2.1]heptane), is a saturated bicyclic hydrocarbon with a molecular formula of C7H12. It consists of a cyclohexane (B81311) ring bridged by a methylene (B1212753) group between the 1 and 4 positions. wikipedia.org This bridging creates a strained, cage-like structure.
In this compound, a chlorine atom replaces a hydrogen atom at one of the bridgehead carbons (the C1 position). ontosight.ai This specific substitution pattern is crucial to its chemical identity. The bridgehead carbons are tertiary carbons bonded to three other carbon atoms within the bicyclic framework. The molecular formula of this compound is C7H11Cl. ontosight.ainih.gov
The rigid bicyclic framework of the norbornane system prevents the typical conformational flexibility seen in acyclic or simple monocyclic systems. This rigidity has profound implications for the reactivity of substituents, particularly at the bridgehead positions.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H11Cl |
| Molecular Weight | 130.61 g/mol |
| IUPAC Name | This compound |
| Synonyms | 1-Chloronorbornane, Norbornane, 1-chloro- |
| CAS Number | 765-67-3 |
This table is populated with data from various sources. ontosight.ainih.gov
Historical Context of Research on Bridged Bicyclic Chlorides and Their Reactivity
Research into bridged bicyclic systems, particularly halides like this compound, has been instrumental in developing fundamental concepts in physical organic chemistry. A significant area of historical focus has been the study of nucleophilic substitution reactions (SN1 and SN2) at bridgehead positions.
Early in the study of reaction mechanisms, it was observed that bridgehead halides are remarkably unreactive towards both SN1 and SN2 reactions. quora.comquora.com The SN2 mechanism, which involves a backside attack by a nucleophile, is sterically hindered by the rigid cage structure of the bicyclic system. quora.com
The inertness towards the SN1 pathway is explained by the instability of the resulting bridgehead carbocation. The geometry of the bicyclo[2.2.1]heptane framework prevents the carbocation from achieving the preferred planar geometry around the positively charged carbon, which would minimize ring strain. quora.com This resistance to forming a planar carbocation makes the SN1 reaction energetically unfavorable.
The study of the solvolysis of bridgehead halides has provided deep insights into the factors that influence carbocation stability and reactivity. The relative inertness of compounds like this compound compared to their open-chain or non-bridgehead cyclic analogs has served as key evidence for the stereoelectronic requirements of these reactions. Theoretical calculations have further supported experimental findings, indicating that an increase in angular strain in bridgehead halides correlates with their reactivity. capes.gov.br This area of research continues to be relevant for understanding the interplay of structure, strain, and reactivity in complex organic molecules. rsc.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chlorobicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMFWORXBTXJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061100 | |
| Record name | Bicyclo[2.2.1]heptane, 1-chloro- | |
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Molecular Weight |
130.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-67-3, 30899-14-0 | |
| Record name | 1-Chloronorbornane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bicyclo(2.2.1)heptane, 1-chloro- | |
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| Record name | Norbornane, chloro- | |
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| Record name | 1-Chloronorbornane | |
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| Record name | Bicyclo[2.2.1]heptane, 1-chloro- | |
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| Record name | Bicyclo[2.2.1]heptane, 1-chloro- | |
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| Record name | 1-chlorobicyclo[2.2.1]heptane | |
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Mechanistic Investigations of 1 Chlorobicyclo 2.2.1 Heptane Reactivity
Solvolytic Reactions of Bridgehead Halides
Solvolysis reactions, where the solvent acts as the nucleophile, are fundamental in probing the formation and fate of carbocations. In the context of bridgehead halides like 1-chlorobicyclo[2.2.1]heptane, these reactions reveal the profound impact of molecular geometry on reactivity.
The Unreactivity of this compound in SN1 Pathways
Despite being a tertiary alkyl halide, this compound is practically inert under conditions that typically favor SN1 reactions. chegg.comchegg.combartleby.com This pronounced unreactivity is a direct consequence of the rigid bicyclic framework. brainly.comquora.com The SN1 mechanism proceeds through a carbocation intermediate, which ideally adopts a trigonal planar geometry to maximize stability. However, the bridgehead carbon in the bicyclo[2.2.1]heptane system is sterically constrained, preventing the formation of a planar carbocation. quora.com Any attempt to flatten the bridgehead position would introduce significant angle strain into the bicyclic system, making the formation of the corresponding carbocation energetically unfavorable. brainly.comquora.com This inherent structural rigidity leads to an exceptionally high activation energy for the ionization step, rendering the SN1 pathway for this compound essentially inoperative under normal conditions. It has been estimated that this compound is 10-13 times as reactive as tert-butyl chloride in SN1 reactions. bartleby.com
Generation and Characterization of Bridgehead Carbocations in Bicyclo[2.2.1]heptane Systems
The generation of the 1-norbornyl cation, the carbocation derived from the bicyclo[2.2.1]heptane system, is a challenging task due to its inherent instability. However, under specific and highly forcing conditions, such as in superacid media, these species can be generated and studied. Spectroscopic techniques, including nuclear magnetic resonance (NMR), have been employed to characterize these elusive intermediates. github.io
Studies have shown that even when generated, the 1-norbornyl cation can undergo rearrangement to the more stable 2-norbornyl cation. wikipedia.org This rearrangement highlights the thermodynamic instability of the bridgehead carbocation. The exceptional stability of certain organometallic compounds, such as tetrakis(1-norbornyl)cobalt(IV), is attributed in part to the inability of the 1-norbornyl ligand to form a stable carbocation, thus preventing decomposition pathways. wikipedia.orgnsf.gov
Role of Anchimeric Assistance and Neighboring Group Participation in Bicyclic Solvolysis
Anchimeric assistance, or neighboring group participation (NGP), is a phenomenon where a substituent within the reacting molecule acts as an internal nucleophile, assisting in the departure of the leaving group. inflibnet.ac.invedantu.comyoutube.com This intramolecular participation can significantly enhance reaction rates and influence the stereochemical outcome. inflibnet.ac.inyoutube.com
In bicyclic systems, the rigid geometry can either facilitate or hinder NGP. For instance, the solvolysis of exo-2-norbornyl sulfonates is significantly faster than that of the endo-isomers, a rate enhancement attributed to the participation of the C1-C6 sigma bond in stabilizing the developing positive charge at C2. msu.educore.ac.uk This participation leads to the formation of a non-classical carbocation intermediate. github.iowikipedia.org
However, in the case of this compound, the bridgehead position and the orientation of neighboring bonds are not conducive to effective anchimeric assistance for the departure of the chloride ion. The structural constraints of the bicyclo[2.2.1]heptane skeleton prevent neighboring groups from adopting the necessary geometry to provide significant electronic assistance to the bridgehead carbon. core.ac.ukgla.ac.uk
Influence of Solvent Polarity and Nucleophilicity on Solvolysis Mechanisms
Solvent properties play a crucial role in solvolysis reactions. Polar protic solvents, with their ability to solvate both the departing leaving group and the incipient carbocation, generally accelerate SN1 reactions. libretexts.orgspcmc.ac.inlibretexts.orgquora.com The dielectric constant of the solvent is a key factor, with higher dielectric constants favoring the separation of charge in the transition state. libretexts.orglibretexts.org
While solvent polarity is a major factor, the extreme unreactivity of this compound in SN1 reactions is not overcome simply by using highly polar solvents. The geometric prohibition of a stable carbocation is the dominant factor.
The nucleophilicity of the solvent also influences the reaction pathway. In cases where an SN1 mechanism is viable, a more nucleophilic solvent can trap the carbocation intermediate more efficiently. However, for this compound, where the formation of the carbocation is disfavored, the nucleophilicity of the solvent has little impact on its reactivity via an SN1 pathway.
Radical-Mediated Transformations and Electron Transfer Mechanisms
Given the inertness of this compound towards ionic pathways, radical-mediated reactions offer an alternative avenue for its functionalization. These reactions proceed through neutral radical intermediates, bypassing the high-energy carbocation.
SRN1 Reaction Pathways in the this compound System
The SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism is a chain reaction involving radical and radical-anion intermediates. rutgers.edu This pathway has been successfully applied to bridgehead systems, including derivatives of this compound. researchgate.netresearchgate.net
The key steps of the SRN1 mechanism are:
Initiation: An electron is transferred to the substrate (RX) to form a radical anion (RX•⁻).
Propagation:
The radical anion fragments to give a radical (R•) and a leaving group anion (X⁻).
The radical (R•) reacts with a nucleophile (Nu⁻) to form a new radical anion ((R-Nu)•⁻).
The new radical anion transfers an electron to another molecule of the substrate (RX), regenerating the initial radical anion (RX•⁻) and forming the product (R-Nu).
Termination: Radicals combine or are trapped, terminating the chain reaction.
Studies have shown that this compound itself is not highly reactive in SRN1 reactions. However, the presence of certain substituents can facilitate these transformations. For example, efficient intramolecular electron transfer catalysis has been observed in SRN1 reactions when a carbonyl group is present in the α or β position to the chlorine atom in the this compound system. researchgate.netumich.eduumich.edu For instance, 1-chloro-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane reacts with diphenylphosphide ion under photostimulation to yield the substitution product, whereas the parent this compound is much less reactive under similar conditions. researchgate.net These reactions are typically initiated by photostimulation or by solvated electrons in liquid ammonia (B1221849) and can be inhibited by radical scavengers, confirming the radical nature of the mechanism. researchgate.netresearchgate.net
The reactivity in SRN1 reactions is influenced by the nature of the leaving group, with iodides being more reactive than chlorides. researchgate.net
Interactive Data Table: Reactivity of Bicyclo[2.2.1]heptane Derivatives
Below is a table summarizing the reactivity of various bicyclo[2.2.1]heptane derivatives under different reaction conditions.
| Compound | Reaction Type | Conditions | Reactivity | Reference |
| This compound | SN1 | Solvolysis | Virtually unreactive | chegg.comchegg.com |
| exo-2-Norbornyl Sulfonate | SN1 | Acetolysis | High | msu.edu |
| endo-2-Norbornyl Sulfonate | SN1 | Acetolysis | Low | msu.edu |
| 1-Chloro-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane | SRN1 | Ph2P-, NH3, hv | Good yield of substitution product | researchgate.net |
| This compound | SRN1 | Ph2P-, NH3, hv | Low reactivity | researchgate.netresearchgate.net |
Intramolecular Electron Transfer Catalysis in Halogenated Bicyclo[2.2.1]heptane Derivatives
The presence of a carbonyl group at specific positions within the this compound framework can facilitate intramolecular electron transfer (ET) catalysis in SRN1 reactions. researchgate.net This phenomenon has been observed in derivatives such as 1-chloro-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane and 4-chloro-1,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane. researchgate.net When these compounds react with a nucleophile like diphenylphosphide ion in liquid ammonia under photostimulation, they yield substitution products in significant amounts, with only minimal formation of reduction byproducts. researchgate.net
The reaction is understood to proceed via the SRN1 mechanism, a chain process involving radical and radical anion intermediates. researchgate.net The photostimulation is crucial, as substitution products are not formed in the absence of light. researchgate.net Furthermore, the reaction is suppressed by p-dinitrobenzene, a known inhibitor of SRN1 reactions, which supports the proposed radical-anion chain mechanism. researchgate.net The carbonyl group's proximity to the reaction center is believed to play a catalytic role in the intramolecular electron transfer steps of the SRN1 cycle. researchgate.net
| Reactant | Conditions | Product | Observations |
| 1-Chloro-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane | Ph₂P⁻, liq. NH₃, hv | Substitution product | Good yield, inhibited by p-dinitrobenzene, no reaction in dark |
| 4-Chloro-1,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane | Ph₂P⁻, liq. NH₃, hv | Substitution product | Good yield, inhibited by p-dinitrobenzene, no reaction in dark |
Rearrangement Processes in the Bicyclo[2.2.1]heptane Cationic Manifold
The bicyclo[2.2.1]heptane system, also known as the norbornyl system, is renowned for the complexity and variety of its skeletal rearrangements, which primarily occur through carbocationic intermediates. core.ac.uk These rearrangements often involve a series of Wagner-Meerwein shifts, hydride shifts, and methide shifts, which can even lead to racemization. core.ac.uk The nature of the carbocation intermediates, whether classical or non-classical, has been a subject of extensive debate and research. core.ac.ukwikipedia.org
Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where an alkyl or aryl group migrates from one carbon to an adjacent carbon. wikipedia.org These shifts are common in bicyclic systems like norbornane (B1196662) and are driven by the formation of a more stable carbocation. wikipedia.orglibretexts.org For instance, the conversion of isoborneol (B83184) to camphene (B42988) involves a classic Wagner-Meerwein rearrangement. wikipedia.org
In the context of the 2-norbornyl cation, Wagner-Meerwein rearrangements are the proposed mechanism for the interconversion between its two enantiomeric forms. wikipedia.org This rapid equilibrium between the enantiomeric structures has made the direct observation of an asymmetric species challenging. wikipedia.org The rearrangement relieves ring strain and steric congestion, leading to a more stable carbocationic structure. libretexts.org
Alongside alkyl shifts, 1,2-hydride shifts are another prevalent type of rearrangement in carbocations, where a hydrogen atom migrates to an adjacent carbon. libretexts.orgucalgary.ca These shifts are driven by the thermodynamic stability of the resulting carbocation, with the general stability order being tertiary > secondary > primary. ucalgary.ca In norbornyl systems, 1,2-hydride shifts can occur rapidly and are often in competition with Wagner-Meerwein rearrangements. core.ac.ukwpmucdn.com For example, the 2-norbornyl cation can undergo a fast 1,3-hydride shift, which is somewhat atypical as longer-range hydride transfers are generally rare. wpmucdn.com The propensity for these rearrangements means that if a more stable carbocation can be formed, it is highly likely that a rearrangement will occur. ucalgary.ca
| Rearrangement Type | Description | Driving Force | Example in Norbornyl System |
| Wagner-Meerwein | Migration of an alkyl or aryl group to an adjacent carbocation center. wikipedia.org | Formation of a more stable carbocation, relief of ring strain. libretexts.org | Interconversion of 2-norbornyl cation enantiomers. wikipedia.org |
| 1,2-Hydride Shift | Migration of a hydrogen atom to an adjacent carbocation center. libretexts.org | Formation of a more stable carbocation (e.g., secondary to tertiary). ucalgary.ca | Rapid hydride shifts within the 2-norbornyl cation manifold. wpmucdn.com |
Nucleophilic Substitution and Elimination Reactions of this compound
The reactivity of this compound in nucleophilic substitution and elimination reactions is significantly influenced by its rigid, bridged structure. Although it is a tertiary alkyl halide, it is notably unreactive in SN1 reactions. chegg.com This is because the formation of a planar carbocation at the bridgehead carbon is highly strained and energetically unfavorable. msu.edu The inherent pyramidal geometry of the bridgehead position prevents the ideal sp² hybridization of a classical carbocation. msu.edu Consequently, this compound can be recovered unchanged even after prolonged treatment with reagents that typically promote SN1 reactions, such as hot ethanolic silver nitrate. msu.edu
Similarly, SN2 reactions are also hindered at the bridgehead position due to the steric impossibility of the required backside attack by a nucleophile. askfilo.com Elimination reactions, such as E1 and E2, are also challenging due to the difficulty in achieving the necessary anti-periplanar or syn-periplanar alignment of the leaving group and a beta-hydrogen in the rigid bicyclic framework.
Ring-Opening Reactions of the Bicyclo[2.2.1]heptane Framework
The strained bicyclo[2.2.1]heptane skeleton can undergo ring-opening reactions under various conditions. For instance, titanocene (B72419) alkylidene complexes can induce the rearrangement of ester-substituted norbornenes to bicyclo[3.2.0]heptane enol ethers. caltech.edu This process involves the formation of a titanacyclobutane intermediate, which upon heating, can lead to the cleavage of the bicyclo[2.2.1]heptane ring system. caltech.edu
Another example is the unexpected ring-opening of pyrazine-fused bicyclo[2.2.1]heptene diols during a Swern oxidation. researchgate.netmdpi.com While the Swern oxidation of the parent bicyclo[2.2.1]hept-5-ene-2,3-diol yields the expected dione, the pyrazine-fused analogs undergo a ring-opening reaction instead. researchgate.netmdpi.com Additionally, certain norbornenes fused to heterocyclic rings have been shown to undergo anionic ring-opening in basic media. researchgate.net
Metathesis Reactions Involving Halogenated Norbornene Derivatives
Ring-opening metathesis polymerization (ROMP) is a powerful tool for the synthesis of polymers from cyclic olefins, including norbornene derivatives. The functional group tolerance of modern catalysts allows for the polymerization of halogenated norbornenes.
Furthermore, ring-opening/cross-metathesis (ROCM) reactions of norbornene derivatives with electron-rich olefins, catalyzed by the second-generation Grubbs' catalyst, provide a route to highly substituted furans and pyrroles. nih.gov The strain in the bicyclo[2.2.1]heptene ring can also be exploited for regioselective tandem ring-opening cross-metathesis reactions. researchgate.net
A computational and experimental study has detailed the hydrazine-catalyzed ring-opening carbonyl-olefin metathesis of norbornenes. rsc.org A key challenge identified was the slow hydrolysis of the ring-opened intermediates, which could be overcome by incorporating a bridgehead methyl group on the norbornene ring, enabling the first catalytic carbonyl-olefin metathesis of these systems. rsc.org
Advanced Spectroscopic Characterization of 1 Chlorobicyclo 2.2.1 Heptane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 1-chlorobicyclo[2.2.1]heptane, offering precise information about the chemical environment of each nucleus.
One-Dimensional (¹H and ¹³C) NMR for Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental data for assigning the structure of this compound. The chemical shifts in the ¹³C NMR spectrum are particularly informative for identifying the carbon skeleton. acs.org Due to the molecule's rigid nature, the signals for the different carbon and proton environments are generally well-resolved.
A representative, though not exhaustive, set of ¹³C NMR chemical shifts for a bicyclo[2.2.1]heptane derivative is presented below to illustrate the typical ranges for these signals. acs.org
| Carbon Atom | Chemical Shift (ppm) |
| C1 | ~47.9 |
| C2, C6 | ~39.8 |
| C3, C5 | ~32.5 |
| C4 | ~45.0 |
| C7 | ~52.1 |
| C-Cl | ~70.2 |
Note: This table is illustrative and based on a substituted bicyclo[2.2.1]heptane. bch.ro Exact chemical shifts for this compound may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex proton and carbon signals and for determining the through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the bicyclic framework.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the entire molecular structure. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry by identifying protons that are close in space, irrespective of their bonding. researchgate.net
The application of these 2D NMR methods provides a detailed and robust assignment of all proton and carbon resonances, confirming the bicyclo[2.2.1]heptane skeleton and the position of the chlorine atom.
Application of Nuclear Overhauser Effect (NOE) for Stereochemical Elucidation
The Nuclear Overhauser Effect (NOE) is a powerful tool for deducing the stereochemical relationships within the rigid bicyclo[2.2.1]heptane framework. researchgate.net By measuring the change in intensity of a proton signal upon irradiating a nearby proton, NOE experiments can establish spatial proximity. For instance, NOE correlations can definitively distinguish between exo and endo substituents, a critical aspect of bicyclic stereochemistry. In the context of substituted bicyclo[2.2.1]heptanes, NOESY experiments have been used to confirm the stereoconfiguration of various derivatives. researchgate.net
Mass Spectrometry for Molecular Fragmentation and Identification
Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula C₇H₁₁Cl. nih.govwpmucdn.com
Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Common fragmentation pathways for bicyclic systems involve the loss of the substituent and rearrangements of the carbocation intermediate. For this compound, a significant fragment would correspond to the loss of the chlorine atom (M⁺ - Cl), resulting in a C₇H₁₁⁺ cation. wpmucdn.com Further fragmentation of this cation can lead to a complex pattern of smaller ions, which can be analyzed to confirm the bicyclic structure.
Optical Rotation and Circular Dichroism for Chiral Bicyclic Chlorides
While this compound itself is achiral, the introduction of substituents can create chiral centers, leading to optical activity. The study of chiral bicyclic chlorides using optical rotation and circular dichroism (CD) provides insights into their absolute configuration and electronic transitions. acs.org
Optical rotation measures the rotation of plane-polarized light by a chiral molecule. researchgate.net The sign and magnitude of the specific rotation are characteristic of a particular enantiomer. researchgate.net
Theoretical and Computational Studies of 1 Chlorobicyclo 2.2.1 Heptane Systems
Quantum Chemical Calculations on Molecular Structure and Energetics
Quantum chemical calculations have been instrumental in elucidating the molecular structure and energetic properties of 1-chlorobicyclo[2.2.1]heptane. These computational approaches offer a detailed understanding that complements experimental findings.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. youtube.com For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations are often performed using various functionals, such as B3LYP, in conjunction with basis sets like 6-31G*. youtube.com
The electronic structure analysis via DFT provides insights into the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. This information is critical for understanding the molecule's reactivity and intermolecular interactions. For instance, the analysis of localized molecular orbitals derived from DFT calculations can help interpret optical rotation in terms of individual bonds and lone pairs. researchgate.net
Ab Initio and Semi-Empirical Methods for Conformational Preferences
While this compound has a rigid structure with limited conformational freedom, theoretical methods can still be used to explore subtle conformational preferences and vibrational modes. Ab initio methods, which are based on first principles of quantum mechanics without experimental parameters, provide highly accurate results. acs.org However, they can be computationally expensive.
Semi-empirical methods, such as AM1 and MNDO, offer a faster alternative by incorporating some experimental parameters. researchgate.net These methods have been used to study the geometries of related bicyclic systems. researchgate.net For instance, studies on the bicyclo[2.2.1]heptane system have utilized these methods to understand strain energies and reactivity. researchgate.netgla.ac.uk
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a vital tool for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of reaction pathways, intermediates, and transition states.
Prediction of Activation Energies for Rearrangements and Substitutions
Theoretical calculations can predict the activation energies for various reactions, such as rearrangements and substitutions. For example, computational studies have been used to investigate the Fritsch–Buttenberg–Wiechell (FBW) rearrangement in related polycyclic systems, providing insights into the activation barriers for such transformations. nih.gov In the context of substitution reactions, the high strain energy of the bicyclo[2.2.1]heptyl cation makes SN1 reactions at the bridgehead carbon highly unfavorable. quora.com Computational methods can quantify this energy barrier.
Analysis of Bond Dissociation Energies (BDEs) and Reaction Mechanisms
Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. wikipedia.org DFT calculations are frequently used to compute BDEs, which are crucial for understanding reaction mechanisms, particularly those involving radical intermediates. For instance, the C-Cl bond dissociation energy in this compound can be calculated to predict its tendency to undergo radical reactions. The generally accepted definition of BDE is the standard enthalpy change of homolysis at 298 K. wikipedia.org
Investigations into Carbocation Stability and Delocalization
The stability of the 1-bicyclo[2.2.1]heptyl carbocation is a topic of considerable theoretical interest due to its unique structural constraints.
The geometry of a typical carbocation is trigonal planar, with the cationic carbon being sp² hybridized. libretexts.org However, in the bicyclo[2.2.1]heptane framework, the bridgehead carbon cannot achieve this ideal planar geometry, leading to significant angle strain and instability. quora.commasterorganicchemistry.com This makes the formation of the 1-bicyclo[2.2.1]heptyl cation energetically unfavorable. quora.com
Computational studies can quantify the high strain energy of this carbocation. The positive charge in a carbocation can be stabilized by delocalization through resonance with adjacent pi bonds or by the inductive effect of electron-donating groups. libretexts.orgmasterorganicchemistry.com In the case of the 1-bicyclo[2.2.1]heptyl cation, such delocalization is limited, further contributing to its instability. Theoretical calculations help to visualize the electron distribution and assess the extent of any charge delocalization.
Applications of 1 Chlorobicyclo 2.2.1 Heptane in Advanced Organic Synthesis
1-Chlorobicyclo[2.2.1]heptane as a Precursor for Complex Polycyclic Molecules
The bicyclo[2.2.1]heptane framework is a common structural motif in a variety of naturally occurring and synthetically important molecules. wpmucdn.comnih.gov Derivatives of this compound serve as key building blocks for the synthesis of these complex polycyclic and heterocyclic structures.
The synthesis of prostaglandins (B1171923), a class of biologically active lipid compounds, has been achieved using routes that employ bicyclo[2.2.1]heptane derivatives. wpmucdn.comacs.orgdss.go.th For instance, 2-chlorobicyclo[2.2.1]heptane-2-carboxamide can act as a precursor to bicyclo[2.2.1]heptan-2-one (norcamphor), a key intermediate in the synthesis of prostaglandins and other cyclopentane-containing natural products like some terpenes and iridoids. wpmucdn.comacs.org The conversion of these chloro-substituted amides to ketones via hydrolysis provides a pathway to these complex targets. researchgate.net
Furthermore, the bicyclo[2.2.1]heptane skeleton is central to the synthesis of alkaloids like epibatidine (B1211577), a potent analgesic isolated from the skin of a poison frog. nih.govgoogle.com The synthesis of epibatidine and its analogues often involves the construction of a 7-azabicyclo[2.2.1]heptane ring system. nih.govrsc.orgnih.gov Synthetic strategies may involve the reaction of a lithiated pyridine (B92270) derivative with an N-protected 7-azabicyclo[2.2.1]heptan-2-one to build the core structure of epibatidine. rsc.org
The versatility of the bicyclo[2.2.1]heptane framework extends to the synthesis of other complex polycycles. For example, a nine-step synthesis of (±)-isokhusimone, a zizaane sesquiterpene, was accomplished starting from norcamphor, demonstrating a route to tricyclic natural products. researchgate.net Strained cycloalkynes derived from bicyclo[2.2.1]heptane systems are also recognized as valuable building blocks for creating structurally complex scaffolds found in many pharmaceuticals and natural products. nih.gov
| Precursor Compound | Target Polycyclic Molecule Class | Relevant Research Findings |
| 2-Chlorobicyclo[2.2.1]heptane-2-carboxamide | Prostaglandins, Terpenes, Iridoids | Serves as a precursor to norcamphor, a key intermediate for synthesizing prostaglandins and other natural products. wpmucdn.comacs.org |
| N-Boc-7-azabicyclo[2.2.1]heptan-2-one | Epibatidine Analogues | Reacts with lithiated pyridines to form the core structure of epibatidine, a potent analgesic alkaloid. rsc.org |
| Norcamphor (from chloro-derivatives) | Zizaane Sesquiterpenes | Used as a starting material in the multi-step synthesis of (±)-isokhusimone. researchgate.net |
Utilization in the Synthesis of Constrained Bicyclic Scaffolds
The rigid nature of the bicyclo[2.2.1]heptane ring system makes it an excellent scaffold for creating conformationally constrained molecules, which are of significant interest in medicinal chemistry and drug discovery. By locking a molecule into a specific three-dimensional shape, these scaffolds can enhance binding affinity to biological targets, improve metabolic stability, and increase selectivity.
A prominent application is in the design of nucleoside and nucleotide analogues. Carbocyclic nucleosides where the furanose sugar ring is replaced by a bicyclo[2.2.1]heptane fragment exhibit constrained conformations. nih.govmdpi.comresearchgate.net For example, the oxabicyclo[2.2.1]heptane system can lock the pseudosugar moiety into a rigid North (N)-envelope conformation, which has been shown to be favorable for binding to certain G protein-coupled receptors like the P2Y1 receptor. nih.govacs.org The synthesis of these analogues often starts from optically active bicyclo[2.2.1]heptane compounds, which are then elaborated to incorporate a nucleobase. nih.govresearchgate.net
The bicyclo[2.2.1]heptane framework also serves as a template for creating peptide mimetics and constrained peptide scaffolds. nih.gov The norbornane (B1196662) group can be used to template the folding of a peptide into a well-defined structure. wpmucdn.com This is particularly useful for mimicking reverse-turns or β-sheets in peptides, which are crucial for protein-protein interactions. Highly constrained bicyclic peptides, which can be more resistant to proteases, have been developed using robust and orthogonal cyclization strategies on peptide libraries. nih.gov
| Scaffold Application | Example | Key Feature |
| Constrained Nucleoside Analogues | Oxabicyclo[2.2.1]heptane-based adenosine (B11128) derivatives | The bicyclic system locks the pseudosugar in a rigid conformation, enhancing receptor binding affinity and selectivity. nih.govacs.org |
| Peptide Mimetics | Norbornyl-containing peptides | The rigid bicyclo[2.2.1]heptane scaffold templates the peptide chain into a specific secondary structure, like a β-turn. wpmucdn.com |
| Protease-Stable Peptides | Bicyclic peptide libraries | Introducing a second macrocycle via a bicyclic scaffold can significantly increase the peptide's resistance to enzymatic degradation. nih.gov |
Research into Novel Materials and Chemical Building Blocks
Beyond its role in the synthesis of specific, complex targets, this compound and its derivatives are valuable as versatile chemical building blocks for creating novel materials and for exploring new areas of chemical space. smolecule.com Their unique structural and reactive properties make them useful starting points for a wide range of chemical transformations.
The bicyclo[2.2.1]heptane moiety has been incorporated into polymers and other materials. For example, cyclopentane-containing polymers have been synthesized using bicyclo[2.2.1]hept-5-en-2-one, which can be derived from chloro-bicycloheptane precursors. wpmucdn.com The rigid and well-defined structure of the bicyclic unit can impart unique physical and mechanical properties to the resulting polymer.
Derivatives of this compound are frequently used as intermediates for accessing a wider range of functionalized bicyclic molecules. The chlorine atom can be displaced or can direct further functionalization of the bicyclic core, opening up pathways to new classes of compounds. For example, 2-(2-Chloroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde, with its dual reactive sites, is a building block for more complex molecules and is investigated for its potential in medicinal chemistry. smolecule.com The development of synthetic methods to create functionalized bicyclo[2.2.1]heptane skeletons, such as those with oxy-functionalized bridgehead carbons, further expands their utility as versatile building blocks for organic synthesis.
The unique combination of a chloroethyl group and an aldehyde in compounds like 2-(2-chloroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde provides distinct reactivity that is valuable for targeted synthesis. smolecule.com Research continues to explore the use of these building blocks in cycloaddition reactions and as precursors for various polycyclic systems, highlighting their ongoing importance in chemical research. researchgate.net
Conclusion and Future Research Directions
Summary of Key Findings and Unresolved Mechanistic Questions
1-Chlorobicyclo[2.2.1]heptane, also known as 1-chloronorbornane, is a molecule of significant interest in physical organic chemistry due to its rigid, strained bicyclic structure. The most critical finding associated with this compound is its profound lack of reactivity in nucleophilic substitution reactions. chegg.comquora.com Despite being a tertiary alkyl halide, it is virtually inert under conditions that would typically favor either SN1 or SN2 pathways.
The resistance to SN2 reactions is attributed to steric hindrance; the rigid cage-like structure completely blocks the required backside attack by a nucleophile. The unreactivity in SN1 reactions is a direct consequence of Bredt's rule. quora.com The dissociation of the chloride ion would necessitate the formation of a carbocation at the bridgehead carbon. chegg.comquora.com This cation would ideally adopt a trigonal planar geometry with sp2 hybridization, a conformation that is sterically impossible within the small, rigid rings of the bicyclo[2.2.1]heptane framework. quora.com The resulting high-energy, non-planar carbocation makes the SN1 pathway energetically prohibitive.
While this general inertness is well-established, several mechanistic questions remain unresolved. The behavior of this compound under radical conditions, particularly those involving electron transfer, presents an area of active investigation. For instance, in reactions following the SRN1 (radical-nucleophilic substitution) mechanism, the reactivity is influenced by the presence of other functional groups within the bicyclic system. Research has shown that the presence of a carbonyl group can facilitate SRN1 reactions, whereas a carbon-carbon double bond does not promote reactivity under similar conditions. acs.org The precise origins of dehalogenation side-products observed in some of these reactions are not fully understood. acs.org Further exploration is needed to clarify the intricate interplay between the rigid framework, substituent effects, and the stability of radical anion intermediates in these complex processes.
Emerging Methodologies for the Synthesis and Derivatization of this compound
Historically, the synthesis of this compound involves the chlorination of bicyclo[2.2.1]heptane (norbornane) with various chlorinating agents. ontosight.ai However, achieving high selectivity for the bridgehead position over other positions can be challenging. Emerging research focuses on developing more controlled and efficient synthetic routes.
Modern synthetic chemistry offers new avenues for the functionalization of typically inert C-H bonds. While direct chlorination remains a common method, future advancements may lie in catalytic C-H activation/chlorination reactions. Such methods could offer greater selectivity and efficiency, minimizing the formation of isomeric byproducts. For instance, the development of catalysts that can selectively target the sterically accessible, yet electronically different, bridgehead C-H bonds of norbornane (B1196662) for chlorination would represent a significant step forward.
The derivatization of this compound is inherently difficult due to its low reactivity. However, recent advances in synthetic methods provide potential pathways. Cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, could be adapted for such challenging substrates. While typical palladium-catalyzed cross-coupling reactions are difficult with unreactive alkyl halides, the development of specialized nickel catalysts and ligands has shown promise for coupling sterically hindered and unreactive partners. Future research could focus on applying these advanced catalytic systems to enable the coupling of this compound with various nucleophiles.
Another emerging area is the use of flow chemistry. Performing reactions under high temperature and pressure in a continuous flow reactor can sometimes overcome high activation barriers and drive sluggish reactions to completion, potentially enabling derivatization reactions that are not feasible under standard batch conditions.
A summary of synthetic approaches is presented below:
| Method | Description | Potential Advantages |
| Free-Radical Chlorination | Reaction of norbornane with a chlorinating agent (e.g., sulfuryl chloride) initiated by light or a radical initiator. | Direct approach from the parent hydrocarbon. |
| Diels-Alder Reactions | Building the bicyclic skeleton with a chlorine atom already in place on the dienophile or diene. nih.gov | High degree of control over stereochemistry and substituent placement. |
| Catalytic C-H Activation | Future potential for direct, selective chlorination of norbornane at the bridgehead position using a specialized catalyst. | High atom economy and selectivity. |
| Organometallic Intermediates | Formation of a bridgehead organometallic species (e.g., organolithium or Grignard reagent) from a different precursor, followed by quenching with a chlorine source. | Provides a route to the chloride from other functionalized bicyclic compounds. |
Potential for Further Exploration of Unique Reactivity Patterns in Bicyclic Chlorides
The unique structural and electronic properties of this compound make it an ideal model system for exploring fundamental concepts in organic chemistry and for developing novel synthetic strategies. Its constrained geometry provides a rigid scaffold to probe through-bond and through-space electronic interactions, which can be challenging to isolate in more flexible acyclic systems.
Future research could systematically investigate the influence of remote substituents on the stability and reactivity of the bridgehead C-Cl bond. By placing various electron-donating and electron-withdrawing groups at different positions on the bicyclo[2.2.1]heptane framework, it would be possible to map out the electronic communication through the rigid sigma-bond network. This could provide valuable data for refining computational models that predict chemical reactivity.
Furthermore, the extreme strain associated with forming a positive charge at the bridgehead position suggests that reactions proceeding through alternative intermediates, such as radicals or anions, are more likely. This opens the door for exploring novel transformations. For example, reductive metal insertion (e.g., with lithium or sodium) can generate bridgehead organometallic species, which can then be used as powerful nucleophiles or bases. The reactivity of these bridgehead organometallics, which are forced into a pyramidal geometry, is a rich area for further study.
The development of new catalytic systems capable of activating the bridgehead C-Cl bond would be a major breakthrough. This could involve photoredox catalysis, where light energy is used to facilitate single-electron transfer to generate a radical anion intermediate, or transition metal catalysis designed to operate via novel mechanisms that avoid the formation of a high-energy carbocation. Success in this area would not only provide a route to functionalize this compound but would also be applicable to a wider range of challenging bicyclic and polycyclic molecules, which are common motifs in natural products and pharmaceuticals.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-chlorobicyclo[2.2.1]heptane, and how can purity be optimized?
- The synthesis of chlorinated bicyclo[2.2.1]heptane derivatives often involves halogenation of the parent hydrocarbon or selective substitution. For example, 1,4-dichlorobicyclo[2.2.1]heptane was synthesized via chlorination of bicyclo[2.2.1]heptane, with rigorous structural validation using X-ray crystallography and dipole moment analysis to confirm regio- and stereochemistry . To optimize purity, chromatography or recrystallization in non-polar solvents (e.g., hexane) is recommended.
Q. How does the bicyclo[2.2.1]heptane scaffold influence molecular rigidity and hydrophobicity?
- The bicyclo[2.2.1]heptane core imposes a rigid three-dimensional geometry, reducing conformational flexibility. This rigidity enhances hydrophobic interactions due to reduced solvent-accessible surface area, as observed in sulfonamide derivatives where the scaffold increased logP values . Computational methods like Crippen or McGowan fragmentation can predict hydrophobicity .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Nuclear magnetic resonance (NMR) is essential for resolving exo/endo stereochemistry (e.g., coupling constants in H NMR). X-ray crystallography provides definitive structural proof, as demonstrated in resolving misassigned stereochemistry of azabicyclo[2.2.1]heptane derivatives . Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups.
Advanced Research Questions
Q. How can computational methods predict the stability and reactivity of this compound in high-energy materials?
- Density functional theory (DFT) calculates heats of formation (HOF), bond dissociation energies, and impact sensitivity. For nitramine derivatives, the C–NO bond strength and strain energy of the bicyclic scaffold correlate with low sensitivity and high thermal stability . Molecular dynamics simulations can model detonation pathways and guide substituent selection for energy density optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
